molecular formula C12H14F3N3O2 B1415244 N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide CAS No. 2197063-30-0

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide

Cat. No.: B1415244
CAS No.: 2197063-30-0
M. Wt: 289.25 g/mol
InChI Key: AVDFMUKMQVIRCI-UHFFFAOYSA-N
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Description

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring with the trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated pyridine is then subjected to further functionalization to introduce the morpholine and carboxamide groups. This can be achieved through nucleophilic substitution reactions and subsequent amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed coupling reactions and the use of protecting groups to prevent side reactions are common strategies employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, influencing their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide: is similar to other trifluoromethylated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and morpholine ring, which together confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances the compound’s stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-9(2-3-10(16-8)12(13,14)15)17-11(19)18-4-6-20-7-5-18/h2-3H,4-7H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFMUKMQVIRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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